termilignan B

CAS No.:

Cat. No.: VC1956803

Molecular Formula: C19H18O3

Molecular Weight: 294.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H18O3 |

|---|---|

| Molecular Weight | 294.3 g/mol |

| IUPAC Name | 4-[3-(1,3-benzodioxol-5-ylmethyl)-2-methylidenebut-3-enyl]phenol |

| Standard InChI | InChI=1S/C19H18O3/c1-13(9-15-3-6-17(20)7-4-15)14(2)10-16-5-8-18-19(11-16)22-12-21-18/h3-8,11,20H,1-2,9-10,12H2 |

| Standard InChI Key | OUIGYUDPNSGJSX-UHFFFAOYSA-N |

| Canonical SMILES | C=C(CC1=CC=C(C=C1)O)C(=C)CC2=CC3=C(C=C2)OCO3 |

Introduction

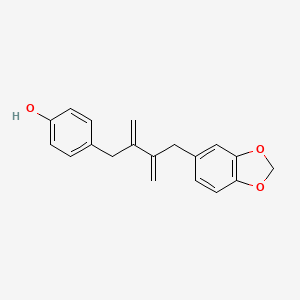

Chemical Structure and Properties

Termilignan B is an olefinic compound that is structurally characterized as a 2,3-dimethylbuta-1,3-diene substituted by a 4-hydroxyphenyl and a 1,3-benzodioxol-5-yl group . With a molecular formula of C19H18O3, termilignan B has a molecular weight of 294.3 g/mol . It belongs to several chemical categories, including benzodioxoles, phenols, and olefinic compounds .

Structural Characteristics

The IUPAC name of termilignan B is 4-[3-(1,3-benzodioxol-5-ylmethyl)-2-methylidenebut-3-enyl]phenol . This compound contains a hydroxyl group attached to a phenyl ring, which contributes to its phenolic properties. The benzodioxole moiety (a five-membered heterocycle with two oxygen atoms) represents another distinctive structural feature of this molecule . These structural elements likely contribute to its biological activities, particularly its ability to interact with bacterial cell components.

Physical and Chemical Properties

Termilignan B exhibits specific chemical identifiers that facilitate its identification and analysis in research settings:

Table 1: Key Chemical Identifiers of Termilignan B

| Property | Value |

|---|---|

| PubChem CID | 24850658 |

| Molecular Formula | C19H18O3 |

| Molecular Weight | 294.3 g/mol |

| InChI | InChI=1S/C19H18O3/c1-13(9-15-3-6-17(20)7-4-15)14(2)10-16-5-8-18-19(11-16)22-12-21-18/h3-8,11,20H,1-2,9-10,12H2 |

| InChIKey | OUIGYUDPNSGJSX-UHFFFAOYSA-N |

| SMILES | C=C(CC1=CC=C(C=C1)O)C(=C)CC2=CC3=C(C=C2)OCO3 |

Natural Source and Isolation

Botanical Source

Termilignan B has been isolated from the roots of Terminalia sericea, a plant belonging to the Combretaceae family . Terminalia sericea, commonly known as silver terminalia, is a deciduous tree native to southern Africa and is widely used in traditional medicine for treating various ailments, including infectious diseases .

Isolation Techniques

The isolation of termilignan B was achieved through bioassay-guided fractionation of ethyl acetate root extracts of Terminalia sericea . This method involves sequential extraction and purification steps, guided by biological activity tests to identify the fractions containing active compounds. The process led to the discovery of termilignan B, which was identified as a new compound at the time of its isolation, along with the known compound arjunic acid .

Occurrence in Other Plant Species

While termilignan B was initially isolated from Terminalia sericea, it may potentially be present in other Terminalia species or related plants. Research continues to investigate the distribution of this compound across different plant species and its potential variations in concentration depending on geographical location, growing conditions, and plant parts .

Biological Activities

Antibacterial Properties

One of the most significant biological activities of termilignan B is its potent antibacterial action. Studies have demonstrated that termilignan B exhibits strong inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging between 1.9 and 15.6 μg/mL .

Table 2: Antibacterial Activity of Termilignan B Against Various Bacterial Strains

| Bacterial Strain | Classification | MIC (μg/mL) |

|---|---|---|

| Bacillus subtilis | Gram-positive | 1.9 |

| Bacillus cereus | Gram-positive | 1.9-31 |

| Staphylococcus aureus | Gram-positive | 1.9-31 |

| Escherichia coli | Gram-negative | 1.9-31 |

| Klebsiella pneumoniae | Gram-negative | 1.9-31 |

Structural Relationship to Other Lignans

Comparison with Termilignan

Termilignan B shares structural similarities with termilignan (C19H20O3), which has been reported in Terminalia chebula var. tomentella . The primary structural difference between these compounds lies in their functional groups and arrangement, with termilignan having the IUPAC name 2-[3-[(4-hydroxyphenyl)methyl]-2-methylidenebut-3-enyl]-5-methoxyphenol and a slightly higher molecular weight of 296.4 g/mol .

Relationship to Other Bioactive Lignans

Termilignan B belongs to the lignan class of compounds, which are widely distributed in the plant kingdom and often exhibit diverse biological activities. Structurally related lignans, such as anolignan B, have also been isolated from Terminalia species and demonstrate similar antibacterial properties . The structural variations among these lignans may influence their specific biological activities and potencies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume